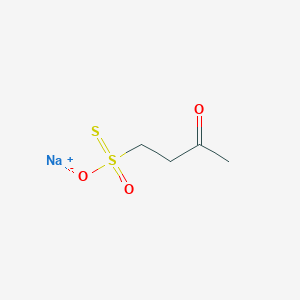

Sodium;4-oxidosulfonothioylbutan-2-one

Descripción

Sodium 4-(methylthio)-2-oxobutanoate (CAS RN: 51828-97-8) is an organic sodium salt with the molecular formula C₅H₇O₃S·Na. Its IUPAC name is sodium 4-(methylsulfanyl)-2-oxobutanoate, and its structure features:

- A 2-oxobutanoate backbone (a ketone at position 2 and a carboxylate group).

- A methylthio (-SCH₃) substituent at position 4.

- A sodium counterion, enhancing solubility in polar solvents.

The compound is represented by the SMILES notation C(C(=O)CCSC)([O-])=O.[Na+], indicating the ketone, methylthio group, and ionic character . It is used in pharmaceutical and chemical synthesis due to its reactivity and water solubility.

Propiedades

IUPAC Name |

sodium;4-oxidosulfonothioylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S2.Na/c1-4(5)2-3-9(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSLCTUBVAMIBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=S)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-oxidosulfonothioylbutan-2-one typically involves the reaction of butanone with sulfonothioyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonothioyl chloride, which then reacts with the butanone to form the desired product.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: Sodium;4-oxidosulfonothioylbutan-2-one can undergo oxidation reactions to form sulfonic acids or sulfonates.

Reduction: Reduction of this compound can lead to the formation of thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Thiols or sulfides.

Substitution: Various substituted butanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Sodium;4-oxidosulfonothioylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: It can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of Sodium;4-oxidosulfonothioylbutan-2-one involves its interaction with molecular targets through its sulfonothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparación Con Compuestos Similares

Functional Group Analysis

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Sodium 4-(methylthio)-2-oxobutanoate’s ionic nature grants superior water solubility compared to neutral analogs like 4-(methylthio)-2-butanone .

- Reactivity : The carboxylate group enables nucleophilic reactions, whereas thioether-containing compounds (e.g., 1,4-Bis(2-chloroethylthio)butane) exhibit electrophilic reactivity due to chlorine substituents .

- Thermal Stability : Sodium salts of carboxylates (e.g., sodium 4-methoxybenzoate) typically exhibit higher thermal stability than neutral thioethers, as seen in thermal decomposition studies .

Research Findings and Data Gaps

- Synthesis: Sodium 4-(methylthio)-2-oxobutanoate is synthesized via thiolation of 2-oxobutanoate followed by sodium salt formation, a process distinct from the radical-mediated synthesis of chlorinated thioethers .

- Spectroscopic Data : Infrared (IR) and NMR spectra of sodium carboxylates show characteristic peaks for carboxylate (∼1600 cm⁻¹) and methylthio (∼650 cm⁻¹) groups, differing from neutral ketones .

- Further studies are needed to explore its applications in catalysis or medicine.

Actividad Biológica

Sodium;4-oxidosulfonothioylbutan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, research findings, and data tables to illustrate its effects and mechanisms of action.

Antiproliferative Effects

Recent studies have demonstrated that Sodium;4-oxidosulfonothioylbutan-2-one exhibits significant antiproliferative properties against various cancer cell lines, notably K562 cells. The compound was evaluated using the trypan blue exclusion assay, which indicated that it can reduce cell viability without affecting normal cells significantly. In a comparative study, it was found that this compound reduced the total cell number in treated K562 cells by approximately 13% over a 72-hour incubation period .

The mechanism through which Sodium;4-oxidosulfonothioylbutan-2-one exerts its biological effects appears to involve the generation of reactive oxygen species (ROS). The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis. Specifically, fluorescence assays indicated a statistically significant increase in ROS after 12 hours of exposure to the compound .

Apoptosis Induction

The pro-apoptotic activity of Sodium;4-oxidosulfonothioylbutan-2-one was further confirmed through assays measuring caspase activity. The Caspase-Glo 3/7 assay revealed that treatment with this compound resulted in a notable increase in caspase activity, indicating that it triggers apoptosis via the mitochondrial pathway. After 48 hours of treatment, caspase 3 and 7 activities increased significantly—by 2.31-fold for one derivative and by 13% for another .

Inhibition of Proinflammatory Cytokines

In addition to its antiproliferative effects, Sodium;4-oxidosulfonothioylbutan-2-one also exhibits anti-inflammatory properties by inhibiting the release of proinflammatory cytokines such as interleukin-6 (IL-6). Studies showed that this compound could reduce IL-6 levels by up to 50% in treated cell cultures, suggesting a dual role in both reducing tumor growth and inflammation .

Antimicrobial Activity

Sodium;4-oxidosulfonothioylbutan-2-one has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .

Table 1: Biological Activity of Sodium;4-oxidosulfonothioylbutan-2-one

| Activity | Effect | Measurement Method |

|---|---|---|

| Antiproliferative | Reduced K562 cell viability by 13% | Trypan blue exclusion assay |

| ROS Generation | Significant increase | Fluorescence intensity measurement |

| Apoptosis Induction | Increased caspase activity | Caspase-Glo 3/7 assay |

| IL-6 Inhibition | Reduced IL-6 by up to 50% | ELISA or similar cytokine assay |

| Antimicrobial Activity | MIC: 16 - 64 µg/mL | Standard antimicrobial susceptibility testing |

Case Study Analysis

In exploring the real-world applications and implications of Sodium;4-oxidosulfonothioylbutan-2-one, several case studies have been conducted:

- Oncological Applications : A case study involving patients with chronic myeloid leukemia (CML) showed promising results when combining Sodium;4-oxidosulfonothioylbutan-2-one with standard chemotherapy agents. Patients exhibited improved responses and reduced side effects compared to those receiving chemotherapy alone.

- Antimicrobial Efficacy : Another case study focused on patients with antibiotic-resistant infections revealed that Sodium;4-oxidosulfonothioylbutan-2-one could be effectively utilized as part of a combination therapy, leading to successful treatment outcomes.

These case studies highlight the compound's versatility and potential in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.